Cas no 944903-13-3 ((5-chloropyrimidin-2-yl)acetic acid)

(5-Chloropyrimidin-2-yl)acetic acid is a versatile heterocyclic compound featuring a chloropyrimidine core linked to an acetic acid functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. The presence of both the chloropyrimidine moiety and the carboxylic acid group allows for further derivatization, enabling applications in cross-coupling reactions, amide formations, and other key transformations. Its high purity and stability under standard conditions ensure consistent performance in research and industrial processes. The compound is particularly useful in medicinal chemistry for designing inhibitors and biologically active molecules due to its well-defined reactivity profile.
(5-chloropyrimidin-2-yl)acetic acid structure
944903-13-3 structure
Product name:(5-chloropyrimidin-2-yl)acetic acid
CAS No:944903-13-3
MF:C6H5ClN2O2
MW:172.569100141525
MDL:MFCD10697168
CID:2818045
PubChem ID:55262495

(5-chloropyrimidin-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (5-chloropyrimidin-2-yl)acetic acid
    • DTXSID001302279
    • AB59161
    • 944903-13-3
    • 5-Chloro-2-pyrimidineacetic acid
    • AS-50720
    • DB-107532
    • P10959
    • AKOS006302496
    • 2-(5-CHLOROPYRIMIDIN-2-YL)ACETIC ACID
    • MFCD10697168
    • 2-(5-Chloro-2-pyrimidinyl)acetic Acid
    • CS-0053154
    • SY099567
    • 2-(5-CHLOROPYRIMIDIN-2-YL)ACETICACID
    • UMB90313
    • DTXCID701732350
    • 996-347-9
    • MDL: MFCD10697168
    • Inchi: InChI=1S/C6H5ClN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11)
    • InChI Key: SDIHDHLHARYHAH-UHFFFAOYSA-N
    • SMILES: C(C1=NC=C(C=N1)Cl)C(=O)O

Computed Properties

  • Exact Mass: 172.0039551g/mol
  • Monoisotopic Mass: 172.0039551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.1Ų
  • XLogP3: 0.3

(5-chloropyrimidin-2-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3363-250MG
(5-chloropyrimidin-2-yl)acetic acid
944903-13-3 97%
250MG
¥ 1,419.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3363-10G
(5-chloropyrimidin-2-yl)acetic acid
944903-13-3 97%
10g
¥ 17,688.00 2023-04-12
Chemenu
CM326121-5g
(5-chloropyrimidin-2-yl)acetic acid
944903-13-3 95%+
5g
$1632 2021-08-18
Chemenu
CM326121-1g
(5-chloropyrimidin-2-yl)acetic acid
944903-13-3 95%+
1g
$526 2023-02-01
TRC
B405868-50mg
(5-chloropyrimidin-2-yl)acetic acid
944903-13-3
50mg
$ 185.00 2022-06-07
abcr
AB485313-1 g
2-(5-Chloropyrimidin-2-yl)acetic acid; .
944903-13-3
1g
€954.20 2023-04-20
Chemenu
CM326121-100mg
(5-chloropyrimidin-2-yl)acetic acid
944903-13-3 95%+
100mg
$107 2021-08-18
Chemenu
CM326121-10g
(5-chloropyrimidin-2-yl)acetic acid
944903-13-3 95%+
10g
$2720 2021-08-18
abcr
AB485313-100 mg
2-(5-Chloropyrimidin-2-yl)acetic acid; .
944903-13-3
100MG
€224.90 2023-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3363-500MG
(5-chloropyrimidin-2-yl)acetic acid
944903-13-3 97%
500MG
¥ 2,362.00 2023-04-12

Additional information on (5-chloropyrimidin-2-yl)acetic acid

Introduction to (5-chloropyrimidin-2-yl)acetic Acid (CAS No. 944903-13-3)

(5-chloropyrimidin-2-yl)acetic acid, with the CAS number 944903-13-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its versatile applications in the development of novel therapeutic agents and its role in various biochemical pathways. The unique structural features of this molecule, particularly the presence of a pyrimidine ring substituted with a chlorine atom and an acetic acid moiety, make it a valuable scaffold for medicinal chemists.

The pyrimidine core is a fundamental structural motif in many biologically active molecules, including nucleoside analogs and antiviral agents. The introduction of a chlorine atom at the 5-position enhances the electrophilicity of the ring, making it more susceptible to nucleophilic substitution reactions. This property is particularly useful in synthetic chemistry for constructing more complex molecules. Additionally, the acetic acid group at the 2-position provides a carboxyl functionality that can be further modified through esterification, amidation, or other chemical transformations to tailor the pharmacological properties of the compound.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various enzymes and receptors involved in cancer, inflammation, and infectious diseases. (5-chloropyrimidin-2-yl)acetic acid has emerged as a key intermediate in the synthesis of several lead compounds that exhibit promising preclinical activity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers driven by aberrant signaling pathways.

One notable area of research involves the use of (5-chloropyrimidin-2-yl)acetic acid derivatives as inhibitors of Janus kinases (JAKs). JAKs play a pivotal role in signal transduction pathways that regulate immune responses, hematopoiesis, and inflammation. Inhibiting these kinases has been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. Several preclinical studies have demonstrated that compounds derived from this scaffold exhibit potent JAK inhibition with favorable pharmacokinetic profiles. These findings have spurred further investigation into optimizing the structure-activity relationships (SAR) of these derivatives to enhance their therapeutic efficacy and reduce potential side effects.

Another emerging application of (5-chloropyrimidin-2-yl)acetic acid is in the development of antiviral agents. The pyrimidine ring is a common component in nucleoside analogs that mimic natural nucleobases, thereby interfering with viral replication. Researchers have explored modifications to the 5-chloropyrimidine core to improve binding affinity and metabolic stability. Some derivatives have shown significant activity against RNA viruses, including those responsible for hepatitis C and influenza. The acetic acid group provides a handle for further functionalization, allowing chemists to introduce additional moieties that enhance drug-like properties such as solubility and bioavailability.

The synthesis of (5-chloropyrimidin-2-yl)acetic acid itself is an interesting challenge due to the need for precise functionalization of the pyrimidine ring. Common synthetic routes involve condensation reactions between chloropyrimidine precursors with malonic acid derivatives or its esters under basic conditions. The subsequent hydrolysis and decarboxylation steps yield the desired product. Advances in catalytic methods have also enabled more efficient synthetic strategies, reducing reaction times and improving yields. These developments are crucial for scaling up production for both research purposes and potential clinical applications.

In addition to its pharmaceutical applications, (5-chloropyrimidin-2-yl)acetic acid has found utility in biochemical research as a tool compound for studying enzyme mechanisms and interactions. Its structural features make it a suitable substrate or inhibitor for various enzymes involved in metabolic pathways. For example, it has been used to probe the activity of carboxylesterases and other hydrolases that play roles in drug metabolism. Understanding these interactions can provide insights into drug-drug interactions and aid in the design of more effective therapeutics.

The growing interest in this compound underscores its importance as a building block in medicinal chemistry. As research continues to uncover new biological targets and therapeutic strategies, compounds derived from (5-chloropyrimidin-2-yl)acetic acid are likely to remain at the forefront of drug discovery efforts. The versatility of this scaffold allows for extensive structural modifications, enabling chemists to develop tailored molecules with specific biological activities. This adaptability makes it an invaluable asset in the quest for novel treatments across multiple disease areas.

In conclusion, (5-chloropyrimidin-2-yl)acetic acid (CAS No. 944903-13-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features facilitate its use as an intermediate in synthesizing biologically active molecules targeting various diseases. The ongoing research into its derivatives highlights its importance as a scaffold for developing new therapeutic agents with improved efficacy and reduced side effects. As our understanding of biological pathways continues to evolve, compounds like this are poised to play a crucial role in addressing unmet medical needs.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:944903-13-3)(5-chloropyrimidin-2-yl)acetic acid
A857342
Purity:99%
Quantity:10g
Price ($):2243.0